Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate (CAS 1706442-45-6) is an N-methylated pyrrolidine-3-carboxylate ester bearing a 4-methoxyphenyl substituent at the 4-position of the pyrrolidine ring. With a molecular weight of 249.30 g mol⁻¹, zero hydrogen-bond donors (HBD), and a computed XLogP3 of 1.6, it occupies a lipophilic yet orally bioavailable chemical space distinct from its des‑methyl and positional isomer analogs.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13026392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO3/c1-15-8-12(13(9-15)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-7,12-13H,8-9H2,1-3H3
InChIKeyYJRBAAJTLOQLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate: Structural Identity and Procurement Baseline


Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate (CAS 1706442-45-6) is an N-methylated pyrrolidine-3-carboxylate ester bearing a 4-methoxyphenyl substituent at the 4-position of the pyrrolidine ring [1]. With a molecular weight of 249.30 g mol⁻¹, zero hydrogen-bond donors (HBD), and a computed XLogP3 of 1.6, it occupies a lipophilic yet orally bioavailable chemical space distinct from its des‑methyl and positional isomer analogs [1]. The compound is supplied commercially at ≥95 % purity and is employed as a versatile intermediate or scaffold in medicinal chemistry programmes .

Why N‑Methylation and Methoxy Position Prevent Generic Interchange with Closest Analogs


Superficially similar pyrrolidine-3-carboxylate analogs that differ only by a single N‑methyl group, methoxy‑positional isomerism, or ester type can exhibit markedly different lipophilicity, hydrogen‑bonding capacity, and basicity [1][2]. The target compound’s tertiary amine (N‑methyl) eliminates a hydrogen‑bond donor that is present in the des‑methyl secondary amine analog while simultaneously increasing log P by approximately 0.5 units—changes that directly influence membrane permeability, off‑target binding, and metabolic stability [1]. Likewise, the 4‑methoxy vs. 3‑methoxy isomer alters the aryl substitution vector, which can re‑orient the crucial hydrogen‑bond acceptor in a binding pocket [2]. These physicochemical divergences mean that in‑class compounds cannot simply be interchanged without risking loss of activity, altered ADMET profiles, or irreproducible synthetic outcomes.

Quantitative Differentiation Evidence: Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over the Des‑Methyl Analog

The N‑methylated target compound exhibits a computed XLogP3‑AA of 1.6, compared with 1.1 for the des‑methyl secondary-amine analog (PubChem CID 3303441) [1][2]. The +0.5 log-unit increase represents an approximately three‑fold higher octanol‑water partition coefficient, which is expected to enhance passive membrane permeability while maintaining a value within the Lipinski ‘Rule of Five’ sweet spot [1].

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor Count: Zero vs. One in the Des‑Methyl Analog

The target compound carries zero hydrogen‑bond donors (HBD = 0) because the pyrrolidine nitrogen is fully methylated, whereas the des‑methyl secondary‑amine analog has one HBD (HBD = 1) [1][2]. The absence of a donor eliminates a potential hydrogen‑bond interaction that can contribute to off‑target binding and reduce passive permeability, as molecular descriptors that penalise HBD count are incorporated into most permeability models [1].

Hydrogen bonding Off‑target interactions Permeability

Basicity (pKa) Differentiation: Tertiary vs. Secondary Amine

The N‑methylpyrrolidine core of the target compound has a conjugate acid pKa of ~10.32 (measured for parent N‑methylpyrrolidine), whereas the parent pyrrolidine (secondary amine) has a pKa of ~11.31 . Although the ester substituent will lower both values, the approximately 1‑unit difference in basicity is preserved across substituted analogs. Lower basicity reduces the fraction of ionised species at physiological pH, diminishing lysosomal trapping and potentially improving intracellular distribution .

Basicity Solubility Lysosomal trapping

Molecular Weight and Purity Specification Parity Across Vendors

Both the target compound (AKSci Cat. 0369EE) and its 3‑methoxy positional isomer (AKSci Cat. 0368EE) are commercially supplied at ≥95 % purity with molecular weights of 249.30 g mol⁻¹ . The des‑methyl analog (AKSci Cat. 7809AH) is similarly supplied at 95 % purity but with a lower molecular weight of 235.28 g mol⁻¹ . The consistent purity specifications allow direct side‑by‑side use in SAR studies without additional purification, while the 14 Da mass difference between the N‑methyl and des‑methyl forms facilitates unambiguous LC‑MS identification in reaction monitoring .

Quality control Procurement specifications Batch consistency

Optimal Application Scenarios for Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate Based on Differentiated Properties


CNS‑Penetrant Probe Design Requiring Balanced Lipophilicity and Zero H‑Bond Donors

When designing a CNS‑penetrant chemical probe, the target compound’s XLogP3 of 1.6 and zero H‑bond donors (versus XLogP3 = 1.1 and HBD = 1 for the des‑methyl analog) align with established CNS MPO desirability criteria. The absence of a hydrogen‑bond donor reduces the desolvation penalty for passive BBB penetration, while the modest lipophilicity avoids excessive log P that would promote plasma protein binding. This profile is derived directly from the PubChem‑computed properties presented in Evidence Items 1 and 2 [1].

Matched‑Pair SAR Studies of N‑Methylation Effects on Target Selectivity

The target compound and its des‑methyl analog (PubChem CID 3303441) constitute an ideal matched molecular pair for isolating the effect of N‑methylation on potency, selectivity, and ADMET parameters. The availability of both compounds at ≥95 % purity from commercial suppliers (Evidence Item 4) enables direct side‑by‑side testing without confounding purity differences. The differential basicity (Evidence Item 3) provides a testable hypothesis for altered lysosomal accumulation and off‑target liability .

Scaffold Selection for Kinase or GPCR Lead Optimisation Avoiding H‑Bond‑Mediated Off‑Target Activity

In lead optimisation programmes where the des‑methyl analog has shown promiscuous binding attributable to its secondary amine acting as a hydrogen‑bond donor, the target compound’s tertiary amine (HBD = 0) offers a direct replacement that eliminates that interaction. The quantitative evidence (Evidence Item 2) shows a definitive reduction from one HBD to zero, which, when combined with preserved TPSA and acceptable lipophilicity (Evidence Item 1), makes the N‑methylated scaffold a logical prioritisation for selectivity screening [1].

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